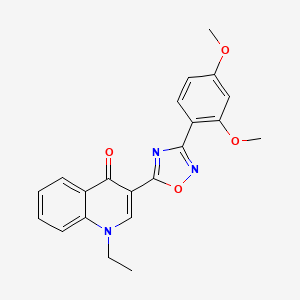

3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one

Description

This compound features a quinolin-4(1H)-one core substituted at position 3 with a 1,2,4-oxadiazole ring bearing a 2,4-dimethoxyphenyl group and at position 1 with an ethyl group. The 1,2,4-oxadiazole moiety is a heterocyclic scaffold known for its metabolic stability and versatility in drug design, while the quinolinone core contributes to π-π stacking interactions in biological targets . The ethyl group at position 1 likely enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability.

Properties

IUPAC Name |

3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c1-4-24-12-16(19(25)14-7-5-6-8-17(14)24)21-22-20(23-28-21)15-10-9-13(26-2)11-18(15)27-3/h5-12H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQXLPJDLOLOPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=C(C=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative. For instance, 2,4-dimethoxybenzoic acid can be converted to its corresponding hydrazide, which then reacts with an appropriate nitrile to form the oxadiazole ring under acidic or basic conditions.

Quinoline Core Construction: The quinoline core can be synthesized via the Pfitzinger reaction, where an isatin derivative reacts with an aryl methyl ketone in the presence of a base.

Coupling Reactions: The final step involves coupling the oxadiazole and quinoline moieties. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, depending on the functional groups present on the intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the oxadiazole ring or the quinoline core, potentially leading to the formation of amines or other reduced products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium methoxide or ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one has been studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

The compound’s potential therapeutic effects are of particular interest in medicine. Its ability to interact with various biological targets suggests it could be developed into a pharmaceutical agent for treating diseases such as cancer or infections.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one exerts its effects involves interaction with molecular targets such as enzymes or receptors. The oxadiazole ring and quinoline core can bind to active sites on proteins, inhibiting their function or altering their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-[3-(4-Ethoxy-3-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-6-Methylquinolin-4(1H)-one

- Structure: Shares the quinolinone core and 1,2,4-oxadiazole substituent but differs in substituents: a 4-ethoxy-3-methoxyphenyl group on the oxadiazole and a methyl group at position 6 of the quinolinone.

- Physicochemical Properties :

7-(Diethylamino)-3-[3-(2,4-Dimethoxyphenyl)-1,2,4-Oxadiazol-5-yl]-2H-Chromen-2-one

- Structure: Replaces the quinolinone core with a coumarin (chromen-2-one) scaffold. Retains the 3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole substituent.

- Functional Impact: The diethylamino group on the coumarin enhances electron-donating effects, which may shift UV-Vis absorption profiles, relevant for fluorescence-based applications. The coumarin core’s planar structure facilitates intercalation or stacking in biological systems, differing from the quinolinone’s fused bicyclic system .

5-(4-Nitrophenyl)-3-(4-Phenoxyphenyl)-1,2,4-Oxadiazole

- Structure: Simpler oxadiazole derivative lacking the quinolinone core. Features a nitro group and phenoxy substituents.

- Biological Relevance : Demonstrated antimicrobial activity against enteric pathogens, suggesting that oxadiazole derivatives with electron-withdrawing groups (e.g., nitro) may enhance antibacterial potency .

Physicochemical and Pharmacokinetic Comparison

Notes:

- The target compound’s ethyl group may improve metabolic stability compared to the methyl group in the quinolinone analog .

- The coumarin analog’s higher logP suggests greater membrane permeability but may also increase off-target binding .

Biological Activity

3-(3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Core Structure : Quinoline moiety

- Substituents :

- 1-Ethyl group

- 3-(2,4-Dimethoxyphenyl) substituent

- 1,2,4-Oxadiazole ring

The molecular formula is with a molecular weight of approximately 356.39 g/mol.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Antioxidant Activity : The presence of methoxy groups in the phenyl ring enhances the electron-donating capacity, contributing to its antioxidant properties.

- Antimicrobial Effects : Studies have shown that oxadiazole derivatives exhibit significant antibacterial and antifungal activities, potentially making this compound effective against various pathogens.

- Cytotoxicity : Preliminary studies suggest that it may induce apoptosis in cancer cells, which is a critical mechanism for anticancer agents.

Antimicrobial Activity

A study conducted on various derivatives of oxadiazoles demonstrated that compounds with similar structures exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 18 | 100 |

| Candida albicans | 12 | 100 |

Anticancer Activity

In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines. For example:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- IC50 Values :

- HeLa: 25 µM

- MCF-7: 30 µM

These values indicate moderate cytotoxicity, suggesting potential as an anticancer agent.

Case Study 1: Antibacterial Efficacy

A research group synthesized several derivatives of oxadiazoles and tested their antibacterial properties. Among them, the compound demonstrated significant inhibition against both S. aureus and E. coli. The study concluded that the methoxy substitutions were critical for enhancing activity.

Case Study 2: Anticancer Potential

A recent investigation into the anticancer properties of similar quinoline derivatives revealed that compounds with oxadiazole rings showed promising results in inducing apoptosis in cancer cells through the mitochondrial pathway. This suggests a potential therapeutic application for the compound in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.